molecular formula C17H17N3O3 B14416164 2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide CAS No. 80565-42-0

2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide

Cat. No.: B14416164
CAS No.: 80565-42-0
M. Wt: 311.33 g/mol
InChI Key: NKARACLFSYYTFN-UHFFFAOYSA-N
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Description

2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide is a complex organic compound that features both oxazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the indole moiety, and finally, the coupling of these two components to form the target compound. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The oxazole and indole moieties allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
  • 2-(1,2,4-Oxadiazol-5-yl)anilines
  • 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine

Uniqueness

What sets 2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide apart from similar compounds is its unique combination of oxazole and indole rings. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

80565-42-0

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide

InChI

InChI=1S/C17H17N3O3/c1-7-11(14-9(3)20-23-10(14)4)5-6-12-13(7)8(2)15(19-12)16(21)17(18)22/h5-6,19H,1-4H3,(H2,18,22)

InChI Key

NKARACLFSYYTFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=C(N2)C(=O)C(=O)N)C)C3=C(ON=C3C)C

Origin of Product

United States

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